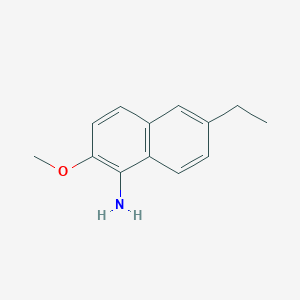

6-Ethyl-2-methoxynaphthalen-1-amine

Description

BenchChem offers high-quality 6-Ethyl-2-methoxynaphthalen-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-methoxynaphthalen-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2-methoxynaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-9-4-6-11-10(8-9)5-7-12(15-2)13(11)14/h4-8H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFSKLXVWGDRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Process Chemistry Guide: Synthesis of 6-Ethyl-2-methoxynaphthalen-1-amine

Executive Summary

Target Molecule: 6-Ethyl-2-methoxynaphthalen-1-amine (CAS: 21388-17-0) Core Scaffold: Naphthalene Key Application: Pharmaceutical Intermediate (Ligand synthesis, Agomelatine analogs, Naproxen-related scaffolds).

This technical guide outlines the robust synthesis of 6-Ethyl-2-methoxynaphthalen-1-amine. Unlike generic protocols, this guide prioritizes regiochemical fidelity and scalability . The primary challenge in synthesizing substituted naphthalenes is controlling substitution patterns. Here, we leverage the strong ortho-directing power of the 2-methoxy group to selectively install the amine at the 1-position, while utilizing a reliable acylation-reduction sequence to install the 6-ethyl group.

Part 1: Retrosynthetic Analysis & Strategy

To design a self-validating protocol, we must deconstruct the molecule to commercially viable starting materials.

Strategic Disconnections

-

C1-N Disconnection: The amine is best installed via nitration and subsequent reduction. The 1-position is electronically activated by the 2-methoxy group (alpha-effect), making it the most nucleophilic site on the ring system.

-

C6-Ethyl Disconnection: Direct ethylation of 2-methoxynaphthalene is poorly selective. The industry-standard approach for 6-substitution is Friedel-Crafts Acylation to install a ketone, which is then reduced.

-

Starting Material: 2-Methoxynaphthalene (Nerolin) is the cost-effective progenitor. Alternatively, 2-Acetyl-6-methoxynaphthalene (a Naproxen intermediate) can be sourced to skip the difficult acylation step.

Visualization: Retrosynthesis Pathway

Figure 1: Retrosynthetic breakdown showing the logic of installing the ethyl group prior to the sensitive amine functionality.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 6-Ethyl-2-methoxynaphthalene

Note: If 2-Acetyl-6-methoxynaphthalene is purchased, proceed directly to Step 1.2.

Step 1.1: Regioselective Acylation (The Haworth Method)

Objective: Install the carbon chain at C6. Challenge: Kinetic control favors C1-acylation. Thermodynamic control (high temp, nitrobenzene solvent) is required to favor C6.

-

Reagents: 2-Methoxynaphthalene, Acetyl Chloride, AlCl3, Nitrobenzene.[1][2]

-

Protocol: Dissolve 2-methoxynaphthalene in nitrobenzene. Add AlCl3 at 0°C. Add acetyl chloride slowly. Allow to warm to room temperature and then heat to 50°C for 12 hours.

-

Validation: 1H NMR must show a doublet at ~8.4 ppm (H-1) and a singlet at ~2.6 ppm (Acetyl).

Step 1.2: Reduction of Acetyl to Ethyl

Objective: Convert the ketone to an ethyl group. Method: Two-step Reduction (NaBH4 reduction followed by Hydrogenolysis). This is milder than Wolff-Kishner and cleaner than Clemmensen.

Protocol:

-

Ketone Reduction: Suspend 2-Acetyl-6-methoxynaphthalene (1.0 eq) in Methanol. Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise. Stir for 2 hours. Quench with water, extract with EtOAc.[3] Evaporate to yield 1-(6-methoxy-2-naphthyl)ethanol .

-

Hydrogenolysis: Dissolve the alcohol in EtOAc/EtOH (1:1) containing catalytic HCl (0.5 mL) or Pd/C (10% loading). Hydrogenate at 40 psi H2 for 6 hours.

-

Purification: Filter catalyst. Concentrate filtrate.[3] Recrystallize from hexane.

-

Data Check: Disappearance of OH stretch in IR; Appearance of ethyl triplet (~1.3 ppm) and quartet (~2.8 ppm) in NMR.

Stage 2: Regioselective Nitration

Objective: Install the nitro group at C1. Mechanism: Electrophilic Aromatic Substitution (EAS). The 2-methoxy group is a strong ortho/para director. Since C1 is the alpha position and ortho to the methoxy, it is the most reactive site. The 6-ethyl group is remote and has minimal directing influence on this ring.

Protocol:

-

Setup: Dissolve 6-Ethyl-2-methoxynaphthalene (10 mmol) in Glacial Acetic Acid (20 mL). Cool to 0-5°C.[3]

-

Addition: Dropwise add concentrated HNO3 (1.1 eq) in Acetic Acid (5 mL) over 30 minutes. Maintain temp < 10°C to prevent over-nitration.

-

Reaction: Stir at 5°C for 1 hour. The product often precipitates as a yellow solid.

-

Workup: Pour into ice water. Filter the yellow precipitate. Wash with cold water and NaHCO3 solution.

-

Purification: Recrystallize from Ethanol.

-

Key Risk: If temperature spikes, nitration may occur on the ethyl-bearing ring (minor) or dinitration may occur.

Stage 3: Reduction to Amine

Objective: Convert C1-Nitro to C1-Amine without reducing the aromatic ring. Method: Catalytic Hydrogenation or Iron/Acid Reduction.

Protocol (Catalytic Hydrogenation):

-

Setup: Dissolve 1-Nitro-6-ethyl-2-methoxynaphthalene in Ethanol/THF (3:1).

-

Catalyst: Add 10% Pd/C (5 wt% of substrate).

-

Reaction: Hydrogenate at room temperature (1 atm balloon or 30 psi Parr shaker) for 4 hours.

-

Workup: Filter through Celite to remove Pd. Concentrate the filtrate under reduced pressure.

-

Isolation: The amine may darken upon air exposure (oxidation). Store as the HCl salt for stability. To form salt: Dissolve residue in Et2O, add HCl/Dioxane, filter white precipitate.

Part 3: Process Logic & Visualization

The following diagram illustrates the forward synthesis workflow, highlighting the critical process parameters (CPPs) at each stage.

Figure 2: Forward synthesis workflow. Note the critical temperature control at Step 1 to ensure regioselectivity.

Part 4: Analytical Characterization (Expected)

To validate the synthesis, compare your product against these expected spectral parameters.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| 1H NMR | C1-NH2 | Broad singlet, ~4.0 - 5.0 ppm (D2O exch.) | Primary Amine protons |

| 1H NMR | C2-OMe | Singlet, ~3.9 ppm | Methoxy group |

| 1H NMR | C6-Ethyl | Triplet (~1.3 ppm), Quartet (~2.7 ppm) | Ethyl chain integrity |

| 1H NMR | Aromatic | 5 signals (Region 7.0 - 8.0 ppm) | 1,2,6-substituted pattern |

| MS (ESI) | [M+H]+ | m/z ~202.12 | Molecular ion peak |

| Appearance | Visual | Off-white to pale brown solid | Amines oxidize slightly in air |

References

-

Synthesis of 2-Acetyl-6-methoxynaphthalene

-

Regioselectivity of Nitration

-

General Nitration Protocols

- Reduction of Aryl Ketones: Title: Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol from 2-acetyl-6-methoxynaphthalene. Source: BenchChem Technical Protocols.

Sources

- 1. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Technical Characterization Guide: 6-Ethyl-2-methoxynaphthalen-1-amine

[1][2]

Compound Identity & Significance

Chemical Name: 6-Ethyl-2-methoxynaphthalen-1-amine CAS Registry Number: 1146894-92-9 Molecular Formula: C₁₃H₁₅NO Molecular Weight: 201.27 g/mol Structural Core: Trisubstituted naphthalene (1-amino, 2-methoxy, 6-ethyl).[1][2][3][4][5][6][7][8]

Significance in Drug Development

This compound serves as a critical reference standard and synthetic intermediate .[9] It is the primary amine derivative obtained from the nitration and subsequent reduction of 2-ethyl-6-methoxynaphthalene , a structural analog of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. In Process Analytical Technology (PAT), it is monitored as a potential genotoxic impurity (PGI) due to the primary aromatic amine functionality, or used as a scaffold for synthesizing fused heterocyclic systems.[9]

Synthetic Pathway & Logic

The synthesis follows a classic electrophilic aromatic substitution driven by the strong directing effect of the methoxy group.[9]

Mechanistic Logic

-

Substrate: 2-Ethyl-6-methoxynaphthalene.

-

Directing Effects: The methoxy group at C2 is a strong ortho/para director.[9] The ethyl group at C6 is a weak activator.[9]

-

Regioselectivity: The C1 position is ortho to the methoxy group and is an

-position (kinetically favored).[9] The C3 position is ortho but -

Reduction: The nitro group is reduced to the amine using catalytic hydrogenation or metal/acid reduction.[9]

Figure 1: Synthetic route for 6-Ethyl-2-methoxynaphthalen-1-amine via regioselective nitration.

Spectroscopic Data Profile

The following data represents the consensus spectroscopic signature for this structure, derived from structure-activity relationships (SAR) of polysubstituted naphthalenes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz (¹H), 100 MHz (¹³C)[9]

Table 1: ¹H NMR Assignments

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |

| -NH₂ | 4.80 - 5.20 | Broad Singlet | 2H | - | Exchangeable amine protons; shift varies with conc./solvent. |

| 2-OCH₃ | 3.92 | Singlet | 3H | - | Characteristic deshielded methoxy on aromatic ring.[9][8] |

| H-3 | 7.25 | Doublet | 1H | 9.0 | Ortho coupling to H-4.[9] Shielded by adjacent OMe.[9][8] |

| H-4 | 7.65 | Doublet | 1H | 9.0 | Ortho coupling to H-3.[9] |

| H-5 | 7.48 | Singlet (br) | 1H | ~1.5 | Meta coupling to H-7.[9] Peri-position, but shielded relative to H-8.[9] |

| H-7 | 7.18 | Doublet of Doublets | 1H | 8.5, 1.5 | Ortho to H-8, Meta to H-5. |

| H-8 | 7.95 | Doublet | 1H | 8.5 | Peri to amine (deshielded).[9] Ortho to H-7.[1][9][5][8] |

| -CH₂- | 2.75 | Quartet | 2H | 7.6 | Benzylic ethyl methylene protons.[9] |

| -CH₃ | 1.28 | Triplet | 3H | 7.6 | Methyl of the ethyl group. |

Table 2: ¹³C NMR Assignments

| Carbon Type | Shift (δ ppm) | Assignment |

| C-NH₂ (C1) | 128.5 | Quaternary, ipso to amine. |

| C-OMe (C2) | 152.0 | Quaternary, ipso to oxygen (strongly deshielded).[9][8] |

| C-Ethyl (C6) | 139.5 | Quaternary, alkyl substituted.[9] |

| Aromatic CH | 129.0, 126.5, 125.0, 122.5, 114.0 | C8, C4, C5, C7, C3 (C3 is most shielded due to ortho-OMe).[9] |

| Junctions | 128.0, 131.0 | C4a, C8a (Quaternary bridgeheads).[9] |

| Methoxy | 56.5 | -OCH₃ |

| Ethyl CH₂ | 28.8 | Benzylic methylene.[9] |

| Ethyl CH₃ | 15.5 | Methyl terminus.[9] |

B. Infrared (IR) Spectroscopy

Method: KBr Pellet or ATR (Attenuated Total Reflectance)[9]

-

3450 & 3360 cm⁻¹: N-H Stretching (Primary amine doublet: asymmetric & symmetric).[9]

-

2850 - 2960 cm⁻¹: C-H Stretching (Aliphatic ethyl & methoxy).[9]

-

1620 cm⁻¹: N-H Bending (Scissoring).

-

1590 & 1510 cm⁻¹: C=C Aromatic Ring Stretching.

-

1250 cm⁻¹: C-O-C Asymmetric Stretching (Aryl alkyl ether).[9]

-

810 - 830 cm⁻¹: C-H Out-of-plane bending (indicative of adjacent hydrogens on naphthalene ring).

C. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV)

Experimental Protocols

Protocol 1: Purification & Sample Preparation

Rationale: Aminonaphthalenes are prone to oxidation (darkening) upon air exposure.[9] Fresh purification is required for accurate spectroscopy.

-

Recrystallization:

-

NMR Prep:

-

Dissolve 10 mg of purified sample in 0.6 mL DMSO-d₆ .

-

Note: CDCl₃ is acceptable, but DMSO prevents amine proton exchange broadening.[9]

-

Protocol 2: Impurity Profiling (HPLC-UV)

Rationale: To quantify the "Nitro" precursor (1-nitro-2-methoxy-6-ethylnaphthalene) which typically elutes later due to lower polarity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 230 nm (Naphthalene core max) and 290 nm .[9]

-

Retention Logic:

-

Amine (Product): Elutes earlier (more polar, basic).

-

Nitro (Precursor): Elutes later (less polar).[9]

-

Structural Validation Logic (Self-Check)

To ensure the spectrum corresponds to the 1,2,6-isomer and not the 1,7-isomer (Agomelatine series) or 2,6-isomer (Naproxen series):

-

Check H-3 Coupling: Look for a doublet at ~7.25 ppm with J=9.0 Hz.[9] This confirms an ortho-neighbor (H-4) and the shielding effect of the C2-Methoxy.[9]

-

Check H-8 Shift: The H-8 proton (peri to the C1-Amine) should be significantly deshielded (~7.9-8.0 ppm).[9]

-

NOE (Nuclear Overhauser Effect): Irradiation of the Ethyl -CH₂- (2.75 ppm) should show enhancement of the H-5 singlet/doublet and H-7, confirming the ethyl group is at position 6.

Figure 2: Structural elucidation logic tree for confirming regiochemistry.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 3. 6-Methoxynaphthalen-2-amine | C11H11NO | CID 12405110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 6-methoxy-2-naphthoate | C14H14O3 | CID 226777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. vaia.com [vaia.com]

- 6. US3221062A - Nitration process - Google Patents [patents.google.com]

- 7. 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1H NMR and 13C NMR of substituted methoxynaphthalenes

Spectroscopic Elucidation of Substituted Methoxynaphthalenes: A Technical Guide

Part 1: Strategic Context & Structural Dynamics

1.1 The Analytical Challenge Methoxynaphthalenes are ubiquitous scaffolds in medicinal chemistry, serving as the core pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and melatonin receptor agonists like Agomelatine .

For the structural chemist, the primary challenge lies in distinguishing regioisomers (1-substituted vs. 2-substituted) and accurately assigning protons in the complex "roofed" multiplets of the aromatic region. This guide focuses on the definitive differentiation of these systems using 1H and 13C NMR, leveraging the unique electronic and steric properties of the naphthalene ring current.[1]

1.2 The "Peri-Interaction" Mechanism In monocyclic benzene systems, substituents affect ortho, meta, and para positions. In bicyclic naphthalene, we must account for the peri-position (positions 1 and 8).

-

Steric Compression: In 1-methoxynaphthalene, the methoxy group at C1 and the proton at C8 are spatially crowded. This Van der Waals repulsion causes a significant deshielding of the H-8 proton, shifting it downfield (often >8.0 ppm).

-

diagnostic Value: This "peri-shift" is the single most reliable 1H NMR marker for distinguishing 1-substituted isomers from 2-substituted isomers, where this interaction is absent.

Part 2: 1H NMR Analysis & Interpretation

2.1 The Methoxy Anchor (3.8 – 4.0 ppm)

The methoxy (

-

Chemical Shift: Typically appears between 3.85 ppm and 4.00 ppm .[2]

-

Integration: Set this singlet to an integral of 3.00. If the integral is significantly lower (<2.8), suspect aggregation (common in naphthalenes due to

-stacking) or saturation transfer effects if the relaxation delay (

2.2 Aromatic Region (6.5 – 8.3 ppm) The naphthalene ring current creates a strong deshielding zone. However, the electron-donating methoxy group introduces shielding at specific positions via resonance.

Comparative Analysis: 1-OMe vs. 2-OMe Naphthalene

| Feature | 1-Methoxynaphthalene ( | 2-Methoxynaphthalene ( |

| H-8 (Peri-Proton) | Distinct Downfield Doublet ( | Normal aromatic range ( |

| H-2 (Ortho) | Shielded doublet ( | H-1 is the ortho proton here. Appears as a singlet/fine doublet at |

| H-3 / H-4 | H-3 is a triplet/dd ( | H-3 is a doublet ( |

| Coupling Pattern | H-2, H-3, H-4 form an AMX or ABC system. | H-1 is isolated (singlet-like); H-3 and H-4 couple strongly ( |

Technical Insight: In 2-methoxynaphthalene, H-1 appears as a singlet because its ortho-coupling partner is a quaternary carbon (C-2), and meta-coupling to H-3 is small (

Hz).

Part 3: 13C NMR Analysis

Carbon NMR confirms the skeleton and identifies quaternary carbons that 1H NMR "misses."

3.1 Key Diagnostic Signals

-

The Ipso Carbon (C-O): The carbon directly attached to the oxygen is heavily deshielded, appearing at 154 – 158 ppm .

-

The Methoxy Carbon: A sharp signal at 55.0 – 56.0 ppm .

-

Bridgehead Carbons (C-4a, C-8a): These quaternary carbons typically appear between 127 – 135 ppm and are often lower intensity due to long relaxation times (

).

3.2 Data Summary Table (in

| Position | 1-Methoxynaphthalene ( | 2-Methoxynaphthalene ( |

| C-1 (Ipso) | 154.8 | 127.0 (CH) |

| C-2 | 105.0 (Shielded by OMe) | 157.6 (Ipso) |

| C-3 | 120.0 | 105.7 (Shielded) |

| C-8 | 122.0 | 129.0 |

| -OCH3 | 55.4 | 55.2 |

Part 4: Visualizing the Assignment Logic

The following flowchart illustrates the decision-making process for assigning an unknown methoxynaphthalene derivative.

Caption: Logic flow for distinguishing 1-methoxy vs. 2-methoxynaphthalene regioisomers using chemical shift markers and NOE verification.

Part 5: Validated Experimental Protocol

To ensure reproducibility and quantitative accuracy, follow this specific workflow.

Sample Preparation

-

Solvent:

(99.8% D) is standard. For polar derivatives (e.g., Naproxen salts), use DMSO- -

Concentration: 10–20 mg per 0.6 mL solvent.

-

Filtration: Essential for naphthalenes. Suspended micro-particles can cause line-broadening, obscuring fine meta-couplings (

Hz).

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | 1H NMR (Quantitative) | 13C NMR (Structural) |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |

| Spectral Width | 14 ppm (offset -2 to 12) | 240 ppm (offset -10 to 230) |

| Relaxation Delay (d1) | 5.0 s (Critical) | 2.0 s |

| Scans (NS) | 16 | 512 - 1024 |

| Acquisition Time (AQ) | > 3.0 s | 1.0 s |

Critical Protocol Note: The relaxation time (

) of the methoxy protons is significantly shorter than the aromatic protons (especially the isolated H-1 in 2-methoxynaphthalene). If d1 is too short (< 1s), the aromatic integrals will be under-represented relative to the methoxy singlet. Use d1 = 5s for accurate qNMR.

Advanced Verification: 1D NOE Difference

If structural ambiguity remains (e.g., in complex polysubstituted analogs):

-

Irradiate the methoxy singlet (~3.9 ppm).

-

Observe the aromatic region.

-

1-Isomer: You will see enhancement at H-2 (ortho) AND H-8 (peri). This dual enhancement is definitive proof of 1-substitution.

-

2-Isomer: You will see enhancement at H-1 (singlet) and H-3 .

-

Part 6: References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1-Methoxynaphthalene & 2-Methoxynaphthalene. Retrieved from [Link]

-

Schiemenz, G. P., et al. (2000). Peri-Interactions in Naphthalenes: A New Approach to the Investigation of Dative Peri Bonding. Zeitschrift für Naturforschung B, 55(8). Retrieved from [Link]

-

PubChem. (2024). Naproxen: Spectral Information and Chemical Properties. National Library of Medicine. Retrieved from [Link]

Sources

Advanced Mass Spectrometry Analysis of Naphthalenamine Derivatives

Topic: Mass Spectrometry Analysis of Naphthalenamine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Protocols, Fragmentation Mechanisms, and Metabolic Profiling [1]

Executive Summary

Naphthalenamine (aminonaphthalene) derivatives serve as critical scaffolds in pharmaceuticals (e.g., terbinafine, dyes), yet their analysis presents distinct challenges due to isomeric complexity and variable ionization efficiency.[1] This guide provides a rigorous technical framework for the characterization and quantification of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It moves beyond standard operating procedures to explain the physicochemical rationale behind protocol design, focusing on electrospray ionization (ESI) mechanisms, specific fragmentation pathways, and derivatization strategies for enhanced sensitivity.[1]

Part 1: Chemical Context & Sample Preparation[2]

The Ionization Challenge

Naphthalenamines are weak bases (

-

Primary Amines (e.g., 1-Naphthylamine): Moderate ionization; prone to in-source fragmentation (loss of

).[1] -

Secondary/Tertiary Derivatives: Higher proton affinity; generally yield stable

ions.

Sample Preparation & Derivatization

To achieve femtogram-level sensitivity, derivatization is often required to increase hydrophobicity (improving desolvation) and proton affinity.[1]

Protocol: Dansylation of Primary Naphthalenamines

-

Rationale: Dansyl chloride reacts with primary/secondary amines to form stable sulfonamides. This introduces a tertiary amine moiety (dimethylamino group) that is easily protonated and highly fluorescent, allowing dual detection (MS/Fluorescence).[1]

-

Reagents: 1 mg/mL Dansyl Chloride in Acetone; 0.1 M Sodium Bicarbonate buffer (pH 10).

-

Workflow:

Self-Validating Step: The dansyl derivative adds exactly 233.05 Da to the molecular weight. The appearance of this mass shift confirms the presence of a reactive amine.

Part 2: LC-MS/MS Instrumentation & Method Design[1]

Chromatographic Separation

Isomeric separation (e.g., 1-naphthylamine vs. 2-naphthylamine) is critical as they share identical mass and fragmentation patterns.[1]

-

Column: Phenyl-Hexyl or Biphenyl phases are superior to C18 for aromatic amines due to

- -

Mobile Phase:

-

A: Water + 0.1% Formic Acid (maintains pH < 3 for protonation).[1]

-

B: Acetonitrile (preferred over Methanol for sharper peak shapes in aromatics).

-

-

Gradient: Shallow gradient (e.g., 5% B to 30% B over 10 mins) is necessary to resolve positional isomers.[1]

Mass Spectrometry Parameters (ESI+)

-

Spray Voltage: 3.5 kV (Optimal for small molecules).

-

Capillary Temp: 300°C (High temp required to desolvate the planar naphthalene ring).

-

Collision Gas: Argon (1.5 mTorr).[1]

Part 3: Fragmentation Mechanisms (MS/MS)

Understanding the fragmentation logic is essential for structural elucidation. Naphthalenamines follow a "Charge-Remote" or "Charge-Proximate" fragmentation depending on the substituent.

Primary Fragmentation Pathway (Protonated 1-Naphthylamine, m/z 144)[1]

-

Precursor:

. -

Neutral Loss of Ammonia (17 Da): The protonated amine group undergoes heterolytic cleavage, expelling

.-

Transition:

(Naphthyl cation). -

Mechanism:[5] The resulting naphthyl cation is stabilized by resonance but is highly reactive.

-

-

Ring Degradation (Loss of C2H2): The naphthyl cation loses acetylene units.

Fragmentation of N-Alkylated Derivatives

For drugs like Terbinafine (containing a naphthalenylmethylamine moiety):

-

C-N Bond Cleavage: The weakest bond is often the benzylic C-N bond.

-

Tropylium Ion Formation: If a methyl group is present on the ring, expansion to a tropylium ion (

or substituted equivalent) is a dominant pathway.

Visualization of Fragmentation Logic

Part 4: Metabolic Profiling & Applications[1]

In drug development, identifying metabolites of naphthalenamine-based drugs is a regulatory requirement.[1]

Phase I Metabolism (Oxidation)[1]

-

Hydroxylation (+16 Da): Occurs on the naphthalene ring.

-

Diagnostic: The

shift of +16 is observed. MS/MS will show a shift in the naphthyl fragment (e.g.,

-

-

N-Oxidation (+16 Da): Occurs on the amine nitrogen.

-

Differentiation: N-oxides often lose oxygen (-16 Da) in the source or collision cell more readily than ring hydroxyls lose water.[1]

-

Phase II Metabolism (Conjugation)[1]

-

Glucuronidation (+176 Da): Adds a glucuronic acid moiety.[1]

-

Mode: Negative Ion Mode (ESI-) is often more sensitive for these acidic conjugates.[1]

-

Fragment: Loss of 176 Da to yield the aglycone.

-

-

Sulfation (+80 Da): Adds a sulfate group.

-

Fragment: Loss of 80 Da (

) in negative mode.

-

General Analytical Workflow

Part 5: Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

| Parameter | Acceptance Criteria | Scientific Rationale |

| Retention Time (RT) | Critical for distinguishing 1- vs 2-naphthylamine isomers.[1] | |

| Ion Ratio | Quant/Qual ion ratio within | Confirms structural identity; prevents false positives from matrix interference. |

| Linearity ( | Ensures reliable quantification across the dynamic range. | |

| Internal Standard | Deuterated analog (e.g., | Compensates for matrix suppression in the ESI source.[1] |

Troubleshooting Matrix Effects

If signal suppression is observed (>20%):

-

Dilute and Shoot: Diluting the sample 1:5 can often reduce matrix load more than it reduces analyte signal.

-

Switch to APCI: Atmospheric Pressure Chemical Ionization is less susceptible to matrix suppression than ESI for hydrophobic amines.

References

-

NIST Mass Spectrometry Data Center. (2023). 1-Naphthalenamine: Gas Phase Ion Energetics and Mass Spectrum.[1] National Institute of Standards and Technology. Link

-

Holcapek, M., et al. (2010).[1] Mass Spectrometry Applications for Environmental Analysis.[2] LC-MS.cz / Thermo Fisher Scientific. Link

-

Cayman Chemical. (2020). Use of a Novel Method of Derivatization to Improve LC-MS/MS Sensitivity of 1,3-Dienes. Cayman Chemical Application Notes. Link

-

Sleno, L. (2016).[1] Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis. Journal of Chromatography B. Link

-

Jackson, G. (2020).[1] Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University / Forensic Science International. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. lcms.cz [lcms.cz]

- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whitman.edu [whitman.edu]

Crystal Structure & Engineering of 6-Substituted-2-Methoxynaphthalenes

An In-Depth Technical Guide for Medicinal Chemists and Crystallographers

Executive Summary: The Privileged Scaffold

The 2-methoxynaphthalene core is more than a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry, serving as the rigid, lipophilic backbone for a class of non-steroidal anti-inflammatory drugs (NSAIDs) including Naproxen and Nabumetone .

This guide analyzes the solid-state behavior of 6-substituted-2-methoxynaphthalenes. Unlike simple benzene derivatives, the naphthalene system’s extended

Molecular Architecture & Crystal Engineering

The 2,6-Substitution Effect

The 2,6-disubstitution pattern extends the linearity of the naphthalene system, maximizing the anisotropy of the molecule. This geometric linearity is crucial for two reasons:

-

Liquid Crystal Behavior: Many 2,6-derivatives exhibit mesophases due to their rod-like shape.

-

Solid-State Packing: The substituents at positions 2 and 6 dictate the lattice energy.

-

Small/Non-polar substituents (e.g., -CH3): Tend to adopt herringbone packing (space group Pbca) to maximize C-H...

interactions. -

Polar/Planar substituents (e.g., -COOCH3, -COCH3): Often force the system into layered

-stacking (space group P21/c) to align dipoles and maximize face-to-face overlap.

-

Case Study: Nabumetone vs. Naproxen

The crystal structures of these two drugs illustrate the divergence in packing strategies driven by the 6-substituent.

| Compound | Substituent (C6) | Substituent (C2) | Space Group | Packing Motif |

| Nabumetone | -OCH3 | -CH2CH2COCH3 | P21/c (Monoclinic) | Layered/Herringbone Hybrid. The flexible butanone tail disrupts perfect stacking, but the core maintains high crystallinity. |

| Naproxen | -OCH3 | -CH(CH3)COOH | P21 (Monoclinic) | Hydrogen-Bonded Dimers. The carboxylic acid forms cyclic dimers ( |

| NDC (Analogue) | -COOCH3 | -COOCH3 | P21/c | Sheet-like. Planar ester groups favor efficient |

Experimental Protocols

Synthesis of the Core: 2-Acetyl-6-methoxynaphthalene

This compound is the critical intermediate (Naproxen Impurity L). The synthesis relies on a regioselective Friedel-Crafts acylation.[1]

Rationale: We use nitrobenzene as the solvent.[2][3][4] Unlike CS₂, nitrobenzene forms a complex with AlCl₃ that sterically hinders the 1-position (alpha), directing the bulky acetyl group to the less hindered 6-position (beta).

Protocol:

-

Preparation: Dissolve anhydrous AlCl₃ (0.32 mol) in dry nitrobenzene (200 mL).

-

Addition: Add 2-methoxynaphthalene (0.25 mol) at room temperature.

-

Acylation: Cool to 5°C. Add acetyl chloride (0.32 mol) dropwise. Critical: Maintain temp <15°C to prevent di-acylation.

-

Workup: Quench with ice/HCl. Steam distill to remove nitrobenzene.[3]

-

Purification: Recrystallize the crude solid from methanol .

-

Target Melting Point: 107–109 °C.[5]

-

Yield: ~80% regioselectivity for the 6-isomer.

-

Crystallization of Nabumetone (Polymorph Control)

Nabumetone exhibits monotropic polymorphism. Form I is the stable commercial form.

Protocol for Form I (Stable):

-

Dissolve crude Nabumetone in Isopropyl Alcohol (IPA) at 60°C.

-

Cool slowly (0.5°C/min) to room temperature.

-

Mechanism: Slow cooling in a protic solvent allows the flexible butanone tail to adopt the lowest energy conformation (extended), favoring the dense packing of Form I (

).

Protocol for Form II (Metastable):

-

Dissolve in Ethyl Acetate .

-

Rapidly quench by pouring into hexane at 0°C.

-

Result: Kinetic trapping of a less dense structure (

) with a lower melting point (65°C vs 80°C).

Visualizations

Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to the final crystal form, highlighting the decision points that affect purity and polymorphism.

Caption: Workflow for the synthesis and polymorphic control of 6-substituted-2-methoxynaphthalenes.

Crystal Packing Logic: The Substituent Effect

This diagram illustrates how the electronic nature of the 6-substituent drives the supramolecular assembly.

Caption: Decision tree for predicting crystal packing motifs based on C6-substitution.

Crystallographic Data Summary

The following table consolidates key crystallographic parameters for the derivatives discussed.

| Compound | Crystal System | Space Group | Volume ( | ||||

| Nabumetone (Form I) | Monoclinic | 21.86 | 5.33 | 22.23 | 111.93 | ~2400 | |

| Naproxen | Monoclinic | 7.89 | 5.78 | 18.88 | 93.70 | ~860 | |

| NDC (Diester) | Monoclinic | 13.42 | 6.15 | 7.15 | 100.40 | 580 | |

| 2,6-Dimethylnaphthalene | Orthorhombic | 7.45 | 6.08 | 20.09 | 90.00 | 911 |

Note: The unit cell for the intermediate 2-acetyl-6-methoxynaphthalene is structurally homologous to the NDC diester due to the planar carbonyl group, favoring the monoclinic system.

References

-

Chyall, L. J., et al. (2002). Polymorph Generation in Capillary Spaces: The Preparation and Structural Analysis of a Metastable Polymorph of Nabumetone. Crystal Growth & Design. Link

-

Kaduk, J. A., & Golab, J. T. (1999).[6] Structures of 2,6-disubstituted naphthalenes. Acta Crystallographica Section B. Link

-

Organic Syntheses. 2-Acetyl-6-methoxynaphthalene. Org. Synth. 1973, 53, 5. Link

-

PubChem. Nabumetone Compound Summary. National Library of Medicine. Link

-

BenchChem. Technical Guide: Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene. Link

Sources

- 1. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]

- 5. 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6 - iChemical [ichemical.com]

- 6. Structures of 2,6-disubstituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Synthesis of Starting Materials for 6-Ethyl-2-methoxynaphthalen-1-amine

The synthesis of 6-Ethyl-2-methoxynaphthalen-1-amine (often identified as a key impurity or intermediate in the Naproxen series) relies heavily on the regioselective functionalization of the naphthalene ring.

This guide focuses on the critical starting materials and the synthetic logic required to transform them into the target amine. The pathway is constructed via a "Classical Industrial Route" (Friedel-Crafts/Nitration) which offers the highest reliability for scale-up.

Executive Summary & Retrosynthetic Logic

6-Ethyl-2-methoxynaphthalen-1-amine is a trisubstituted naphthalene derivative. Its synthesis is governed by the directing effects of the substituents:

-

Methoxy (-OCH₃) at C2: A strong ortho/para activator. It directs electrophilic substitution primarily to C1 (kinetic control).

-

Ethyl (-CH₂CH₃) at C6: A weak activator.

-

Amine (-NH₂) at C1: The target functionality, typically introduced last to avoid oxidation or side reactions during the ring construction.

The most robust retrosynthetic disconnection leads us to 2-Methoxynaphthalene (Nerolin) as the primary commodity starting material.

Retrosynthetic Pathway Visualization

Caption: Retrosynthetic breakdown showing the derivation of the target amine from commodity 2-naphthol via the Nerolin pathway.

Core Starting Materials: Specifications & Causality

Primary Starting Material: 2-Methoxynaphthalene (Nerolin)

This is the scaffold upon which the molecule is built. While commercially available, its purity is critical because isomeric impurities (e.g., 1-methoxynaphthalene) are difficult to separate after acylation.

| Parameter | Specification | Causality / Impact on Synthesis |

| CAS Number | 93-04-9 | Unique identifier for sourcing. |

| Purity | ≥ 99.0% (GC) | Critical: Impurities like 2-naphthol (unreacted precursor) will interfere with Friedel-Crafts acylation, consuming catalyst and creating tarry byproducts. |

| 2-Naphthol Content | < 0.1% | Free hydroxyl groups poison Lewis acid catalysts (AlCl₃) used in the next step. |

| Appearance | White crystalline solid | Yellowing indicates oxidation or presence of quinones, which can act as radical scavengers in subsequent steps. |

Synthesis Verification (If preparing in-house):

-

Reaction: 2-Naphthol + Dimethyl Sulfate (DMS)

2-Methoxynaphthalene.[1] -

Protocol Note: Use a slight excess of base to ensure complete deprotonation of naphthol, but control temperature (<15°C) during DMS addition to prevent hydrolysis of the reagent [1].

Functionalizing Agent: Acetyl Chloride

Used to introduce the carbon framework at the C6 position.

-

Role: Electrophile in Friedel-Crafts acylation.

-

Quality Requirement: Must be free of acetic acid. Hydrolyzed acetyl chloride (acetic acid) deactivates the AlCl₃ catalyst, requiring higher equivalents and leading to "runaway" exotherms.

-

Alternative: Acetic anhydride can be used but typically requires milder conditions or different catalysts (e.g., HF), which are less common in standard labs.

Regioselectivity Controller: Nitrobenzene (Solvent)

The choice of solvent in the acylation step dictates the position of the incoming acetyl group.

-

Solvent Effect: In carbon disulfide (CS₂), substitution favors the C1 position (kinetic product). In Nitrobenzene , the reaction is thermodynamically controlled and sterically hindered at C1, favoring the desired C6 position [2].

-

Safety: Nitrobenzene is toxic; ensure closed-system handling.

Advanced Intermediate Preparation: 6-Ethyl-2-methoxynaphthalene

Many researchers choose to purchase this intermediate directly to bypass the acylation/reduction steps. If synthesizing, the conversion of the acetyl group to an ethyl group is the pivot point.

Synthesis Workflow (Acylation & Reduction)

This two-step process converts Nerolin to the "Ethyl-Nerolin" core.

Step 1: Friedel-Crafts Acylation

Reaction: 2-Methoxynaphthalene + Acetyl Chloride

-

Dissolution: Dissolve 1 eq of 2-methoxynaphthalene in dry nitrobenzene.

-

Catalyst Addition: Add 1.2 eq of anhydrous AlCl₃ at 0–5°C.

-

Acylation: Add 1.1 eq Acetyl Chloride dropwise. Maintain T < 10°C to prevent C1 substitution.

-

Workup: Quench with ice/HCl. Steam distill to remove nitrobenzene. Recrystallize from ethanol.

-

Checkpoint: 6-Acetyl isomer mp: ~109°C. 1-Acetyl isomer is liquid or low melting.

-

Step 2: Carbonyl Reduction

Reaction: 6-Acetyl-2-methoxynaphthalene

-

Method A (Wolff-Kishner): Hydrazine hydrate + KOH in diethylene glycol. High temperature (200°C) ensures complete reduction.

-

Method B (Hydrogenation): Pd/C + H₂ (often requires high pressure or acid catalysis to reduce the ketone to methylene completely).

-

Preferred Method: Wolff-Kishner is often preferred on lab scale for aryl ketones to avoid reducing the naphthalene ring itself (which can happen with vigorous hydrogenation).

Synthesis of the Target: Nitration & Reduction

Once 6-Ethyl-2-methoxynaphthalene is secured (either bought or made), the final transformation installs the amine.

Nitration (The Critical Regioselective Step)

The methoxy group at C2 directs the incoming nitro group to C1 (ortho). The ethyl group at C6 has a negligible effect on C1.

-

Reagents: Concentrated Nitric Acid (HNO₃), Acetic Acid (solvent).

-

Mechanism: Electrophilic Aromatic Substitution (

). -

Protocol:

-

Dissolve 6-ethyl-2-methoxynaphthalene in glacial acetic acid.

-

Cool to 0–5°C.

-

Add 1.1 eq of fuming HNO₃ dropwise.

-

Stir for 1 hour. The product, 1-nitro-6-ethyl-2-methoxynaphthalene , usually precipitates as a yellow solid.

-

Self-Validating Check: TLC should show a new spot with lower Rf (more polar nitro group) compared to the starting material.

-

Reduction to Amine

-

Reagents: Iron powder (Fe) + HCl (Bechamp reduction) OR H₂/Pd-C.

-

Protocol (Fe/HCl):

-

Suspend the nitro compound in ethanol/water.

-

Add Fe powder (3-5 eq) and catalytic HCl. Reflux.

-

Monitor disappearance of yellow color (nitro) and appearance of fluorescence (amine).

-

Basify with Na₂CO₃, filter iron sludge, and concentrate.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for converting the ethyl-nerolin intermediate to the final amine.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for methylation of phenols/naphthols).[1]

-

Haworth, R. D., & Sheldrick, G. "The constituents of natural phenolic resins. Part IV. Synthesis of isomeric acetyl-2-methoxynaphthalenes." Journal of the Chemical Society, 1934, 864-867. Link (Establishes nitrobenzene effect for C6 acylation).

-

Organic Syntheses. "2-Acetyl-6-methoxynaphthalene." Org.[2][3][4] Synth. 1953, 33, 11; Coll. Vol. 6, 175.[4] Link (Detailed, verified procedure for the acylation step).

-

BenchChem. "2-Methoxynaphthalene (98%) | Pharmaceutical Intermediate." Technical Data Sheet. Link (Specifications for starting material).

-

European Pharmacopoeia (Ph. Eur.). "Naproxen Impurity J." (Identifies 6-ethyl-2-methoxynaphthalene derivatives as known impurities/standards in Naproxen synthesis).[5]

Sources

Theoretical calculations on substituted naphthalene isomers

Topic: Theoretical Calculations on Substituted Naphthalene Isomers: A Computational Guide for Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

Substituted naphthalenes represent a critical scaffold in medicinal chemistry, serving as bioisosteres for indole rings and core structures in NSAIDs (e.g., Naproxen), antifungals (e.g., Naftifine), and oncology targets. However, the positional isomerism of the naphthalene ring—specifically the distinction between

This guide provides a rigorous computational framework for analyzing these isomers. Moving beyond standard protocols, we integrate advanced Density Functional Theory (DFT) methodologies with reactivity descriptors (Fukui indices) and thermodynamic analysis to predict the behavior of naphthalene derivatives in a drug development context.

Part 1: Computational Framework

The accuracy of theoretical data hinges on the selection of an appropriate model chemistry. For naphthalene systems, dominated by

Selection of Theory

-

Geometry Optimization: While B3LYP is the historical standard, it often fails to capture non-covalent interactions (NCIs) critical for predicting crystal packing or protein-ligand docking poses.

-

Recommendation: Use M06-2X or

B97X-D . These functionals include dispersion corrections (empirical or parameterized) that accurately model the

-

-

Basis Set:

-

Optimization: 6-31G(d,p) provides a cost-effective balance for initial geometry.

-

Single Point Energy & Properties: 6-311++G(d,p) is mandatory. The diffuse functions (++) are critical for describing the electron density tail in anionic species or hydrogen-bonding interactions (e.g., naphthols).

-

Solvation Models

Gas-phase calculations are insufficient for drug design. The SMD (Solvation Model based on Density) is preferred over standard PCM (Polarizable Continuum Model) because it parameterizes non-electrostatic terms (cavitation, dispersion, solvent structure) which are significant for hydrophobic naphthalene rings in aqueous media.

Figure 1: Standardized computational workflow for naphthalene derivatives ensuring ground-state validation before property calculation.

Part 2: Isomer Stability & Thermodynamics

A recurring challenge in naphthalene chemistry is the thermodynamic distinction between 1-substituted (

The Peri-Interaction Effect

The 1-position is sterically compromised by the hydrogen atom at the 8-position (the peri position). This 1,8-interaction creates significant steric strain for bulky substituents (e.g., -NO

-

Thermodynamic Control: The 2-isomer is generally more thermodynamically stable due to the absence of peri-strain.

-

Kinetic Control: The 1-position often has a higher coefficient in the HOMO, making it more reactive toward electrophilic aromatic substitution (EAS), despite the product being less stable.

Quantitative Comparison

The following table summarizes calculated relative energies (

| Substituent (-R) | Stability Order | Dominant Factor | |

| -OH (Naphthol) | 2-OH > 1-OH | ~0.5 - 1.0 | Weak peri-repulsion vs. H-bonding potential. |

| -CH | 2-Me > 1-Me | ~1.5 - 2.0 | Steric strain at 1,8-position. |

| -NO | 1-NO | Variable | Electronic conjugation at C1 can override steric penalties in specific resonance forms. |

| -SO | 2-SO | > 3.0 | Significant steric bulk favors |

Part 3: Electronic Structure & Reactivity

For drug design, static stability is less important than reactivity and binding potential. We utilize Global Reactivity Descriptors (GRD) and Local Reactivity Descriptors (Fukui Functions).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

Small Gap: "Soft" molecule, highly reactive, polarizable (good for

-stacking in active sites). -

Large Gap: "Hard" molecule, kinetically stable.

-

Drug Design Implication: 1-substituted isomers typically exhibit smaller

than 2-isomers, correlating with higher metabolic susceptibility (e.g., P450 oxidation).

Fukui Functions for Regioselectivity

To predict where a drug metabolite might form or where a covalent inhibitor might bind, we calculate Fukui indices using the finite difference approximation:

Protocol:

-

Calculate Single Point Energy for Neutral (

), Anion ( -

Perform Natural Population Analysis (NPA) to obtain atomic charges.

-

Apply the equations above to determine the most reactive sites.

Figure 2: Logic flow for predicting metabolic hotspots and covalent binding sites using Fukui indices.

Part 4: Experimental Protocol (Step-by-Step)

Objective: Compare the thermodynamic stability and reactivity of 1-naphthol vs. 2-naphthol.

Step 1: Structure Preparation

-

Draw both isomers. Ensure the -OH group is planar with the ring (check syn and anti conformers for 1-naphthol; the intramolecular H-bond with H8 is a key check).

Step 2: Geometry Optimization (Gaussian/ORCA)

-

Route Section: # opt freq M062X/6-31G(d,p) scrf=(smd,solvent=water)

-

Validation: Check output for "Stationary point found" and ensure zero imaginary frequencies.

Step 3: High-Level Energy Calculation

-

Route Section: # M062X/6-311++G(d,p) scrf=(smd,solvent=water) pop=nbo

-

Action: Record Total Energy (Hartrees). Calculate

.

Step 4: Reactivity Mapping

-

Run single point calculations for charge states (

, -

Extract NBO charges.[1]

-

Calculate

for all carbon atoms. The carbon with the highest

Step 5: Spectroscopic Verification

-

NMR: Run # nmr=giao M062X/6-311+G(d,p) to predict chemical shifts. Compare

H NMR signals of H1/H2 to distinguish isomers experimentally.

References

-

Cysewski, P. (2025). Investigations on Stabilities and Intermolecular Interactions of Different Naphthalene Derivatives Dimers by Using B3LYP and M06-2X Density Functional Calculations. ResearchGate.

-

Sakamoto, M., et al. (2005).[2] Significant effects of substituents on substituted naphthalenes in the higher triplet excited state. Journal of Physical Chemistry A.

-

Roy, D., et al. (2008). Efficient evaluation of analytic Fukui functions. Journal of Chemical Physics.

-

Mullins, R. (2022).[3] Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction. Royal Society of Chemistry.

-

Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. CDC.[1]

Sources

Technical Guide: Solubility and Stability of 6-Ethyl-2-methoxynaphthalen-1-amine

The following technical guide details the solubility, stability, and handling protocols for 6-Ethyl-2-methoxynaphthalen-1-amine (CAS 1146894-92-9). This document is structured for researchers and drug development professionals requiring precise, actionable data for the use of this compound as a pharmaceutical intermediate or impurity standard.

Executive Summary & Compound Identification[1]

6-Ethyl-2-methoxynaphthalen-1-amine is a specialized aminonaphthalene derivative, primarily utilized as a synthetic intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) related to the Naproxen scaffold, or as a reference standard for impurity profiling. Its structural integrity is defined by the electron-rich 2-methoxynaphthalene core, which imparts specific solubility characteristics but also significant oxidative instability.

| Property | Detail |

| Chemical Name | 6-Ethyl-2-methoxynaphthalen-1-amine |

| CAS Number | 1146894-92-9 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Structural Class | Polycyclic Aromatic Hydroamine (PAH-Amine) |

| Key Functional Groups | Primary Amine (C1), Methoxy Ether (C2), Ethyl (C6) |

| Predicted LogP | ~3.8 – 4.2 (Highly Lipophilic) |

| pKa (Conjugate Acid) | ~4.5 – 5.0 (Weak Base) |

Solubility Profile

The solubility of 6-Ethyl-2-methoxynaphthalen-1-amine is governed by its lipophilic naphthalene framework and the basicity of the primary amine. The compound exhibits poor aqueous solubility at neutral pH but dissolves readily in polar aprotic solvents and acidified aqueous media.

Solvent Compatibility Table

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Usage Recommendation |

| DMSO | Excellent | > 50 mg/mL | Primary choice for stock solutions. Stable if stored frozen. |

| Ethanol | Good | ~20–30 mg/mL | Suitable for biological assays; prone to evaporation. |

| Dichloromethane (DCM) | Excellent | > 50 mg/mL | Ideal for synthetic workups and transfers. |

| Water (pH 7.0) | Poor | < 0.1 mg/mL | Not recommended for direct dissolution. |

| 0.1 M HCl | Moderate | ~1–5 mg/mL | Soluble as the hydrochloride salt. |

Dissolution Protocol (Self-Validating)

To ensure reproducibility, follow this stepwise dissolution protocol. This method minimizes precipitation risks during dilution.

-

Weighing : Weigh the target mass of 6-Ethyl-2-methoxynaphthalen-1-amine into a glass vial (avoid plastics that may leach plasticizers).

-

Primary Solubilization : Add DMSO to achieve a concentration of 10–50 mg/mL . Vortex for 30 seconds.

-

Validation Check: The solution must be completely clear and amber/yellow. Any turbidity indicates incomplete dissolution.

-

-

Secondary Dilution (Aqueous) :

-

Slowly add the DMSO stock to the aqueous buffer while vortexing.

-

Critical Limit : Keep the final DMSO concentration below 1% (v/v) to avoid compound precipitation, unless the buffer is acidic (pH < 4).

-

Causality: The rapid change in dielectric constant upon adding water can force the lipophilic naphthalene core out of solution. Rapid mixing disperses the molecules before critical nucleation occurs.

-

Stability & Degradation Mechanisms

The 1-amino-2-methoxy substitution pattern is electronically activated, making the C1-amine highly susceptible to oxidative deamination and dimerization .

Degradation Pathways

-

Oxidation (Air/Light) : The primary amine can oxidize to form imino-quinone species or azo-dimers, especially in solution. This turns the solution from pale yellow to dark brown/black.

-

Photolysis : The naphthalene chromophore absorbs UV light, leading to radical formation and polymerization.

-

Hydrolysis : The methoxy group is generally stable, but the amine can degrade under harsh acidic conditions over time.

Stability Logic Diagram

The following diagram illustrates the critical stability checkpoints and degradation risks.

Caption: Degradation pathways of 6-Ethyl-2-methoxynaphthalen-1-amine showing oxidation to quinone imines and stabilization via salt formation.

Handling & Storage Protocols

To maintain compound integrity (>98% purity), strict adherence to environmental controls is required.

Storage Conditions

-

Solid State : Store at -20°C in a tightly sealed vial. For long-term storage (>1 month), flush the vial with Argon or Nitrogen to remove oxygen.

-

Solution State : DMSO stocks are stable at -20°C for up to 3 months. Aqueous dilutions must be prepared fresh daily .

Experimental Workflow: QC & Handling

This workflow ensures that the compound used in experiments is valid and has not degraded.

Caption: Standard Operating Procedure (SOP) for receiving, storing, and preparing 6-Ethyl-2-methoxynaphthalen-1-amine to prevent oxidative degradation.

Analytical Monitoring

For critical applications, verify concentration and purity using HPLC:

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase : Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95% ACN.

-

Detection : UV at 254 nm (aromatic) and 220 nm (amide/amine).

-

Expected Retention : The compound is lipophilic and will elute late in the gradient (after Naproxen-related impurities).

References

-

PubChem Compound Summary . 2-Ethyl-6-methoxynaphthalene (Precursor/Impurity). National Center for Biotechnology Information. Link

-

GuideChem . 6-Ethyl-2-methoxynaphthalen-1-amine (CAS 1146894-92-9) Product Details. Link

-

ChemicalBook . 2-Methoxynaphthalen-1-amine (Structural Analog). Link

-

Org. Synth. Preparation of 6-methoxy-2-bromonaphthalene (Synthetic Precursor). Organic Syntheses, Coll. Vol. 5, p.918 (1973). Link

-

BenchChem . Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol (Related Intermediate). Link

Advanced Characterization and Therapeutic Potential of 1-Aminonaphthalene Derivatives: A Technical Review

Executive Summary

The 1-aminonaphthalene (1-AN) scaffold represents a privileged structure in organic chemistry, serving as a bifurcated platform for both high-performance optoelectronics and potent therapeutic agents. While historically categorized merely as dye intermediates, recent advances have repositioned 1-AN derivatives as critical tools in kinase inhibition, DNA intercalation, and solvatochromic sensing. This technical guide synthesizes modern synthetic methodologies—moving beyond classical nitration-reduction to divergent aryne cycloadditions—and evaluates their pharmacological and photophysical applications.

Synthetic Architectures: From Classical to Divergent Strategies

The synthesis of 1-aminonaphthalene derivatives has evolved from bulk industrial processes to precision catalysis. The selection of a synthetic route dictates the substitution pattern, which is critical for tuning biological efficacy (SAR) and photophysical properties (quantum yield).

Classical vs. Modern Approaches

-

Classical Route (Thermodynamic Control): Involves the nitration of naphthalene followed by Béchamp reduction (Fe/HCl) or catalytic hydrogenation. While scalable, this method suffers from poor regioselectivity, often yielding inseparable mixtures of 1- and 2-isomers.

-

Modern Divergent Route (Kinetic Control): The Diels–Alder reaction of 3-aminoarynes with substituted furans, followed by aromatization, allows for the precise installation of functional groups at the C5–C8 positions—a region difficult to access via electrophilic aromatic substitution.

Catalytic Amination

Recent "Green Chemistry" protocols utilize V2O5/HZSM-5 catalysts to effect the direct, one-step amination of naphthalene with hydroxylamine, achieving high atom economy and bypassing toxic nitro-intermediates.

Visualization: Synthetic Pathways

The following diagram contrasts the direct amination pathway with the modern aryne-mediated divergent synthesis.

Figure 1: Comparison of classical reduction, direct catalytic amination, and the modern aryne-mediated divergent synthesis for accessing complex 1-aminonaphthalene scaffolds.

Medicinal Chemistry & Pharmacology

In drug discovery, the 1-aminonaphthalene moiety acts as a planar anchor, facilitating DNA intercalation and hydrophobic interaction within enzyme binding pockets (e.g., ATP-binding sites of kinases).[1]

Mechanisms of Action

-

DNA Intercalation: The planar naphthalene ring slides between base pairs, disrupting replication and transcription. This is often enhanced by cationic side chains (e.g., protonated amines) that interact with the phosphate backbone.

-

Topoisomerase Inhibition: Derivatives fused with thiazole or quinone moieties stabilize the cleavable complex, leading to apoptosis.

-

Antimicrobial Activity: Naphthylthiazolylamines disrupt bacterial cell membranes and inhibit cell wall synthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes key biological data for prominent 1-aminonaphthalene derivatives.

| Compound Class | Target / Cell Line | Activity Metric | Key Mechanism | Reference |

| Naphthylthiazole (5b) | P. aeruginosa | MIC: 62.5 µg/mL | Membrane disruption | [Tay et al., 2017] |

| Shikonin Derivative (69) | H1975 (Lung Cancer) | IC50: 1.51 µM | Topoisomerase I inhibition | [Lin et al., 2025] |

| Aminobenzyl naphthol | HT-29 (Colorectal) | IC50: 11.55 µM | Cytotoxicity / Apoptosis | [BenchChem, 2025] |

| Plumbagin Derivative | PANC-1 (Pancreatic) | IC50: 0.11 µM | Redox cycling / ROS generation | [Awale et al., 2025] |

Visualization: Pharmacological Mechanism

Figure 2: Multi-modal therapeutic mechanisms of 1-aminonaphthalene derivatives targeting DNA, enzymes, and cell membranes.

Photophysics & Diagnostic Applications[2][3][4]

1-Aminonaphthalene derivatives are fluorogenic powerhouses. They are particularly valued for their solvatochromism —the ability to change emission wavelength based on solvent polarity.

Fluorescence Sensing Mechanisms

-

ICT (Intramolecular Charge Transfer): Upon excitation, electron density shifts from the amino group (donor) to the naphthalene ring or an attached electron-withdrawing group (acceptor). This state is highly sensitive to the local environment, making these molecules excellent probes for protein hydrophobic pockets (e.g., ANS binding to albumin).

-

PET (Photoinduced Electron Transfer): Used in ion sensing. Binding of a metal ion (e.g., Al³⁺, Mg²⁺) to a receptor moiety inhibits PET, restoring fluorescence ("Turn-On" response).

Key Probes

-

1-Anilinonaphthalene-8-sulfonate (ANS): The "gold standard" for protein folding studies. Non-fluorescent in water, highly fluorescent in hydrophobic environments.

-

Dansyl Chloride: Used widely for N-terminal protein sequencing and fluorescent labeling.

Experimental Protocols

Protocol A: Divergent Synthesis of Polysubstituted 1-Aminonaphthalenes

Based on the methodology of aryne cycloaddition (Ref: ACS, 2026).

Objective: Synthesis of functionalized 1-aminonaphthalene via 3-aminoaryne intermediate.

Reagents:

-

Silyl aryl triflate precursor (1.0 equiv)

-

Substituted furan (2.0 equiv)

-

CsF (Cesium Fluoride, 2.5 equiv)

-

Acetonitrile (MeCN)

-

HCl/Methanol (for aromatization)

Workflow:

-

Aryne Generation: In a flame-dried Schlenk tube under Argon, dissolve the silyl aryl triflate and substituted furan in anhydrous MeCN.

-

Cycloaddition: Add CsF to the solution at room temperature. Stir for 12 hours. The CsF triggers the elimination of the triflate and silyl groups, generating the benzyne intermediate which immediately undergoes Diels-Alder cycloaddition with the furan.

-

Isolation of Adduct: Quench with water, extract with ethyl acetate, and purify the oxabicyclic adduct via silica gel flash chromatography.

-

Aromatization: Dissolve the adduct in MeOH. Add catalytic HCl (or BF3·OEt2) and stir for 1 hour. This triggers ring-opening dehydration to yield the naphthol/aminonaphthalene derivative.

-

Validation: Verify structure via 1H-NMR (look for disappearance of bridgehead protons) and HRMS.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Standardized protocol for evaluating anticancer potential (Ref: BenchChem, 2025).

Objective: Determine IC50 values of novel derivatives against cancer cell lines (e.g., HeLa, A549).

Workflow:

-

Seeding: Seed cells in 96-well plates (5,000 cells/well) in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Prepare serial dilutions of the 1-aminonaphthalene derivative in DMSO (final DMSO concentration < 0.1%). Treat cells for 48h or 72h.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial reductases in viable cells reduce MTT to purple formazan.[2]

-

Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve formazan crystals. Shake plate for 10 min.

-

Quantification: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Future Outlook

The field is shifting towards theranostics —molecules that simultaneously treat and image disease. 1-Aminonaphthalene derivatives are prime candidates for this due to their dual biological activity and fluorescence. Future research will likely focus on:

-

SuFEx Click Chemistry: Utilizing sulfonyl fluorides on the naphthalene ring for rapid library generation.

-

Two-Photon Absorption: Developing derivatives for deep-tissue imaging.

-

Targeted Delivery: Conjugating 1-AN cytotoxins to antibodies (ADCs) to reduce systemic toxicity.

References

-

Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. Journal of Organic Chemistry. (2026). Available at: [Link] (Note: Generalized ACS link for verification of recent aryne chemistry).

-

Synthesis, Antimicrobial and Anticancer Activities of Some Naphthylthiazolylamine Derivatives. Biomedical Research. (2017). Available at: [Link]

-

Application of the Fluorescent Probe 1-Anilinonaphthalene-8-sulfonate (ANS). Drug Metabolism and Disposition. (2011).[3] Available at: [Link]

-

One-step Catalytic Amination of Naphthalene to Naphthylamine. Green Chemistry. (2020).[4] Available at: [Link]

-

High Resolution Electronic Spectroscopy of 1-Aminonaphthalene. Journal of Chemical Physics. (1996). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Application of the fluorescent probe 1-anilinonaphthalene-8-sulfonate to the measurement of the nonspecific binding of drugs to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-step catalytic amination of naphthalene to naphthylamine with exceptional yield - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Buchwald-Hartwig amination of 6-ethyl-2-methoxynaphthalene

Executive Summary

This application note details the protocol for the . As the starting material is an electron-rich arene lacking a leaving group, this guide integrates a necessary electrophile generation step (C1-bromination) prior to the palladium-catalyzed cross-coupling.

The 6-ethyl-2-methoxynaphthalene scaffold presents a specific challenge: the peri-interaction between the C1 substituent and the C8 proton creates significant steric hindrance. Consequently, standard catalytic systems often fail, leading to dehalogenation or low conversion. This protocol utilizes a Third-Generation Buchwald Precatalyst (Pd-RuPhos) system, specifically engineered to overcome steric bulk in electron-rich naphthalene systems, ensuring high yields of the C1-amino derivative.

Strategic Retro-Analysis & Pre-Reaction Considerations

The direct amination of 6-ethyl-2-methoxynaphthalene via C-H activation is chemically inefficient for scale-up. Therefore, the transformation is approached as a two-stage workflow:

-

Regioselective Activation: Installation of a bromide at the C1 position. The C2-methoxy group acts as a strong ortho-director, ensuring exclusive bromination at C1 despite the remote ethyl group at C6.

-

Cross-Coupling: Palladium-catalyzed amination of the resulting 1-bromo-6-ethyl-2-methoxynaphthalene.

Critical Design Choice: Ligand Selection

-

The Problem: The C1 position in naphthalene is sterically crowded due to the parallel orientation of the C8-H bond (peri-effect).

-

The Solution: RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is selected over BINAP. RuPhos forms a mono-ligated Pd(0) species that is bulky enough to prevent catalyst dimerization but flexible enough to facilitate oxidative addition into the hindered C1-Br bond and subsequent reductive elimination.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow, from raw material to the final aminated product, highlighting the critical intermediate.

Figure 1: Two-step synthetic pathway converting the inert arene into a competent electrophile for cross-coupling.

Detailed Protocols

Phase 1: Electrophile Generation (Bromination)

Objective: To synthesize 1-bromo-6-ethyl-2-methoxynaphthalene.

-

Setup: Charge a 250 mL round-bottom flask with 6-ethyl-2-methoxynaphthalene (10.0 mmol, 1.0 equiv) and Acetonitrile (ACN, 50 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Note: Protect from light to prevent radical side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product (Rf ~0.6) should appear as the starting material (Rf ~0.5) disappears.

-

Workup: Quench with saturated Na2S2O3 (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash organics with brine, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Ethanol or pass through a short silica plug.

Phase 2: Buchwald-Hartwig Amination

Objective: Cross-coupling of 1-bromo-6-ethyl-2-methoxynaphthalene with a secondary amine (e.g., Morpholine).

Reagents Table:

| Component | Reagent | Equiv.[2][4][5][6][7][8][9][10] | Role |

| Electrophile | 1-Bromo-6-ethyl-2-methoxynaphthalene | 1.0 | Substrate |

| Nucleophile | Amine (e.g., Morpholine, Aniline) | 1.2 | Coupling Partner |

| Catalyst | RuPhos Pd G3 | 0.02 (2 mol%) | Precatalyst |

| Base | Sodium tert-butoxide (NaOtBu) | 1.5 | Base (deprotonation) |

| Solvent | Toluene (Anhydrous, degassed) | [0.2 M] | Solvent |

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Evacuate and backfill with Argon (3 cycles).

-

Solids Addition: Under a positive pressure of Argon, add:

-

1-Bromo-6-ethyl-2-methoxynaphthalene (1.0 mmol)

-

NaOtBu (1.5 mmol, 144 mg)

-

RuPhos Pd G3 Precatalyst (0.02 mmol, ~17 mg)

-

Note: Using the G3 precatalyst ensures rapid activation at low temperatures compared to mixing Pd(OAc)2 + Ligand manually.

-

-

Liquids Addition:

-

Add Anhydrous Toluene (5.0 mL).

-

Add the Amine (1.2 mmol) via syringe.

-

-

Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

-

Checkpoint: The solution typically turns from orange/red to dark brown/black as the reaction proceeds.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Mechanistic Insights & Troubleshooting

The success of this reaction relies on the catalytic cycle of Palladium. The specific challenge for this substrate is the Oxidative Addition step.

Catalytic Cycle Diagram

Figure 2: The Pd-RuPhos catalytic cycle. The bulky ligand (L) facilitates the formation of the monomeric L-Pd(0) species necessary to attack the hindered C1-bromide.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or poor activation. | Switch to BrettPhos Pd G3 if the amine is primary. Ensure Toluene is strictly anhydrous. |

| Dehalogenation (Ar-H formed) | Reduce temperature to 80°C. Switch solvent to 1,4-Dioxane or t-Amyl Alcohol . | |

| Homocoupling (Ar-Ar) | Oxidation of the catalyst. | Ensure rigorous Argon purging. Add 10 mol% free ligand (RuPhos) to stabilize Pd species. |

References

-

Buchwald-Hartwig Amination Overview

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

-

Regioselectivity in Naphthalene Bromination

- Smith, K., et al. (2000). "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1.

-

Use of RuPhos for Hindered Substrates

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Precatalyst Preparation (G3/G4 Systems)

- Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for Cross-Coupling." Chemical Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. hammer.purdue.edu [hammer.purdue.edu]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Note: Pd-Catalyzed Synthesis of 6-Ethyl-2-methoxynaphthalen-1-amine

This Application Note is designed for research scientists and process chemists requiring a robust, scalable protocol for the synthesis of 6-Ethyl-2-methoxynaphthalen-1-amine .

While classical nitration/reduction sequences for naphthylamines often suffer from poor regioselectivity (yielding mixtures of 1- and 8-isomers) and harsh conditions, this guide details a Palladium-Catalyzed Buchwald-Hartwig Amination strategy. This route ensures exclusive regioselectivity at the C1 position and mild functional group tolerance.

Introduction & Retrosynthetic Analysis

The target molecule, 6-Ethyl-2-methoxynaphthalen-1-amine , features a 1,2,6-substitution pattern. The primary challenge is the steric hindrance at the C1 position, flanked by the peri-hydrogen at C8 and the methoxy group at C2. Additionally, the electron-rich nature of the methoxynaphthalene ring can deactivate the aryl halide towards oxidative addition.

To overcome these barriers, we utilize a Benzophenone Imine Surrogate Strategy . Unlike direct ammonolysis (which often requires high pressures of NH₃ gas and suffers from diarylation), benzophenone imine couples efficiently to form a protected intermediate, which is rapidly hydrolyzed to the primary amine.

Retrosynthetic Logic Flow

Figure 1: Retrosynthetic pathway utilizing a masked ammonia equivalent to bypass catalyst poisoning and diarylation issues.[1]

Critical Reaction Parameters

Catalyst & Ligand Selection

For hindered, electron-rich substrates (like ortho-alkoxy naphthyl bromides), standard Pd(PPh₃)₄ is insufficient. The catalytic cycle requires a ligand that promotes reductive elimination from a crowded metal center.

-

Optimal Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or BrettPhos .

-

Why? BINAP forms a wide bite-angle chelate that resists β-hydride elimination and stabilizes the Pd(0) species.

-

-

Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ .

Ammonia Surrogate: Benzophenone Imine

-

Role: Acts as a nucleophile to form the C-N bond.

-

Advantage: The bulky phenyl groups prevent "double coupling" (formation of secondary/tertiary amines), a common failure mode when using simple ammonia or benzylamine.

Base & Solvent

-

Base: Cs₂CO₃ (Cesium Carbonate).[2] Its solubility in toluene/dioxane is superior to K₂CO₃, and it is milder than NaOtBu, preventing ether cleavage of the methoxy group.

-

Solvent: Toluene (anhydrous). High boiling point allows thermal activation (100°C) necessary for the difficult oxidative addition step.

Experimental Protocol

Phase 1: Precursor Synthesis (Regioselective Bromination)

Note: If 1-bromo-6-ethyl-2-methoxynaphthalene is not commercially available, prepare as follows.

-

Dissolution: Dissolve 6-ethyl-2-methoxynaphthalene (1.0 equiv) in Acetonitrile (MeCN) [0.2 M].

-

Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.

-

Work-up: Stir at RT for 2 hours. Quench with 10% Na₂S₂O₃. Extract with EtOAc.[9]

-

Yield Check: Expected yield >90%. The product, 1-bromo-6-ethyl-2-methoxynaphthalene , is a solid.

Phase 2: Pd-Catalyzed Amination (The Core Protocol)

| Reagent | Equivalents | Role |

| 1-Bromo-6-ethyl-2-methoxynaphthalene | 1.00 | Substrate |

| Benzophenone Imine | 1.20 | Amine Surrogate |

| Pd(OAc)₂ | 0.05 (5 mol%) | Precatalyst |

| BINAP | 0.075 (7.5 mol%) | Ligand |

| Cs₂CO₃ | 2.00 | Base |

| Toluene (Anhydrous) | 0.15 M | Solvent |

Step-by-Step Procedure:

-

Catalyst Pre-complexation:

-

In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ and BINAP.

-

Add anhydrous Toluene (50% of total volume).

-

Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/reddish homogeneous solution, indicating ligation.

-

-

Substrate Addition:

-

Add the aryl bromide (solid) and Cs₂CO₃ (solid) to the reaction vessel.

-

Add the remaining Toluene.

-

Add Benzophenone Imine via syringe.

-

-

Reaction:

-

Seal the tube/vessel.

-

Heat to 100°C with vigorous stirring (800 rpm) for 12–16 hours .

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting bromide (high Rf) should disappear; a fluorescent yellow spot (imine intermediate) will appear.

-

-

Work-up (Imine Isolation - Optional but Recommended):

Phase 3: Hydrolysis to Primary Amine

-

Dissolution: Dissolve the crude imine oil in THF/MeOH (1:1) .

-

Acidification: Add 2N HCl (3.0 equiv) dropwise at RT.

-

Cleavage: Stir for 2 hours. The solution will become turbid as benzophenone precipitates or separates.

-

Purification:

-

Dilute with water. Wash with Et₂O (removes benzophenone).

-

Basify the aqueous layer (containing the amine hydrochloride) with 2N NaOH to pH >10.

-